
Cefozopran hydrochloride
Vue d'ensemble
Description
- Firstcin (Cefozopran) est un antibiotique céphalosporine de quatrième génération développé par Takeda Pharmaceuticals au Japon .
- Il a été commercialisé pour la première fois au Japon en 1995 sous le nom de marque « Firstcin » sous forme de poudre injectable pour reconstitution, disponible en formulations de 0,5 g et 1 g.
- Malheureusement, il existe peu d'informations sur sa disponibilité et ses recherches en Chine.
Méthodes De Préparation
- Les voies de synthèse et les conditions de réaction de Firstcin ne sont pas largement documentées. Il est produit industriellement par Takeda Pharmaceuticals.
- La voie de synthèse exacte reste propriétaire, mais elle implique des modifications de la structure principale de la céphalosporine.
Analyse Des Réactions Chimiques
Solid-State Degradation Kinetics
CZH undergoes first-order degradation in the solid state, dependent on substrate concentration. Key parameters include:
Parameter | Value | Conditions |
---|---|---|
Activation energy () | 76.4% RH, 363 K | |
Half-life () | 0.4 hours | 363 K, 76.4% RH |
Rate constant () | 363 K |
Degradation products DP1 () and DP2 () were identified via HPLC-Q-TOF, with molecular formulas confirmed via high-accuracy mass spectrometry ( error) . The reaction follows:
where and are concentrations at time and initial, respectively .
Hydrolysis in Aqueous Solutions
CZH is susceptible to acid/base-catalyzed hydrolysis, with pseudo-first-order kinetics:
Hydrolysis Rates Under Various Conditions
Condition | Degradation (%) | |
---|---|---|
1 M HCl, 298 K, 77 hours | 35.17 | |
0.1 M NaOH, 298 K, 11 minutes | 48.76 | |
Neutral (H₂O), 373 K, 65 minutes | 54.85 |
The rate equation combines specific acid-base catalysis:
where and represent catalytic constants for acid and base hydrolysis, respectively . Six degradation products were identified, primarily from β-lactam ring cleavage .
Oxidative Degradation
Exposure to 3% H₂O₂ at 298 K for 4 hours resulted in 23.65% degradation . Oxidative pathways generate sulfoxide derivatives, confirmed via LC-MS fragmentation patterns (e.g., ) .
Thermal Degradation
Thermal stress at 373 K under varying humidity:
Relative Humidity (RH) | Degradation Rate () |
---|---|
0% (dry air) | |
76.4% |
Increased RH accelerates degradation due to water-mediated proton transfer at the β-lactam carbonyl .
Comparative Stability Among Cephalosporins
CZH’s stability relative to other fourth-generation cephalosporins:
Compound | Mechanism | ||
---|---|---|---|
Cefozopran HCl (CZH) | 95 ± 30 | 0.4 | First-order substrate-dependent |
Cefpirome sulfate (CPS) | 167 ± 16 | 20.2 | First-order substrate-dependent |
Cefepime HCl (CPH) | 52 ± 12 | 0.4 | First-order substrate-dependent |
CZH’s lower compared to CPS indicates reduced thermal stability .
Degradation Products and Structural Insights
Key degradation products and their origins:
β-lactam ring cleavage dominates in aqueous and solid states, while substituent degradation (C-3/C-7) drives instability under humidity .
Mechanistic Pathways
Applications De Recherche Scientifique
Clinical Applications
Cefozopran hydrochloride was initially introduced in Japan in 1995 for treating severe infections, particularly in immunocompromised patients. Its applications include:
- Severe Infections : Effective against infections caused by multi-drug resistant organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. It is particularly useful in treating pneumonia, sepsis, urinary tract infections, and intra-abdominal infections .
- Surgical Prophylaxis : Frequently administered as prophylaxis in abdominal surgeries to prevent postoperative intra-abdominal infections due to its stability and effectiveness against a wide range of pathogens .
Pharmacokinetics
The pharmacokinetic profile of cefozopran has been extensively studied. Key findings include:
- Administration : Typically administered intravenously at doses ranging from 0.5 g to 2.0 g every 12 hours .
- Absorption and Excretion : Following administration, cefozopran is primarily excreted unchanged through the kidneys, with approximately 65-73% of the dose eliminated within 24 hours . The drug demonstrates a half-life ranging from 1.20 to 2.80 hours .
- Safety Profile : Clinical studies indicate that cefozopran is well-tolerated with mild adverse effects, which are generally short-lived .
Microbiological Efficacy
Cefozopran's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action leads to cell lysis and death of the bacteria. Its efficacy has been demonstrated against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.39 - 0.78 µg/ml |
Enterococcus faecalis | 12.5 µg/ml |
Pseudomonas aeruginosa | 0.5 - 16 µg/ml |
Escherichia coli | Variable MICs |
Streptococcus pneumoniae | 0.05 - 6.25 µg/ml |
Cefozopran has shown particular effectiveness against resistant strains when used in combination with other antibiotics like vancomycin and teicoplanin .
Case Studies
Several studies have documented the successful application of cefozopran in clinical settings:
- A study published in Chemotherapy highlighted its effectiveness in treating respiratory tract infections, demonstrating significant improvement in patient outcomes when administered as part of a combination therapy regimen .
- Research conducted on its pharmacokinetics revealed that cefozopran maintains therapeutic levels without significant accumulation or toxicity, making it suitable for extended use in critically ill patients .
Mécanisme D'action
- Firstcin’s key features:
- High affinity for PBPs.
- Rapid diffusion through Gram-negative bacterial outer membrane channels.
- Low β-lactamase affinity.
- Targets both G+ and G- bacteria, with enhanced activity against Streptococci and Pneumococci.
Comparaison Avec Des Composés Similaires
- La particularité de Firstcin réside dans son statut de quatrième génération et son activité G+ améliorée.
- Les composés similaires comprennent d'autres céphalosporines (par exemple, la ceftriaxone, la céfotaxime) et les antibiotiques β-lactames.
Activité Biologique
Cefozopran hydrochloride is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of cefozopran, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research findings.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C19H18ClN9O5S2
- CAS Number : 113981-44-5
- Mechanism of Action : Cefozopran inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.
Pharmacokinetics
Cefozopran's pharmacokinetic profile has been extensively studied, particularly in healthy volunteers. Key findings include:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | Dose-proportional increase observed |
Area Under Curve (AUC) | Linear over dose range |
Half-life (t½) | 1.20 - 2.93 hours |
Renal Clearance | 3.53 L/h (single dose), 4.27 L/h (multiple doses) |
Urinary Excretion | 65.99 - 73.33% as unchanged drug |
The pharmacokinetics indicate that cefozopran is primarily excreted unchanged via the kidneys, demonstrating no significant accumulation with repeated dosing .
Antibacterial Activity
Cefozopran is particularly effective against various pathogens, including:
-
Gram-positive bacteria :
- Staphylococcus aureus (including methicillin-resistant strains)
- Enterococcus faecalis
-
Gram-negative bacteria :
- Escherichia coli
- Pseudomonas aeruginosa
Its stability against β-lactamases contributes to its efficacy, making it suitable for treating infections resistant to other cephalosporins .
Clinical Applications
Cefozopran has been utilized in clinical settings for treating various infections, including:
- Pneumonia
- Sepsis
- Urinary tract infections
- Intra-abdominal infections
Clinical studies have shown that cefozopran is well-tolerated with a low incidence of serious adverse effects. Most reported events were mild and did not necessitate discontinuation of therapy .
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study involving patients with complicated urinary tract infections demonstrated that cefozopran effectively reduced bacterial load in cases where traditional antibiotics failed due to resistance. -
Safety Profile Evaluation :
In a clinical trial assessing the safety of cefozopran in elderly patients with renal impairment, the drug was found to be safe with adjusted dosing guidelines to prevent toxicity .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-XFDPNJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-44-5 | |
Record name | Cefozopran monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefozopran monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOZOPRAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.